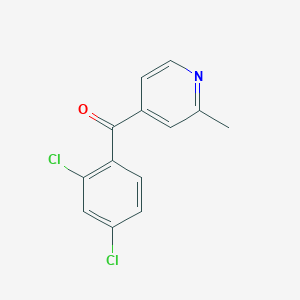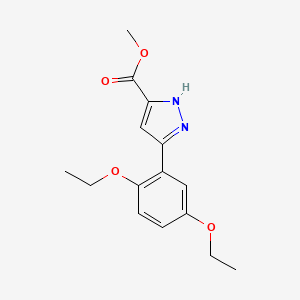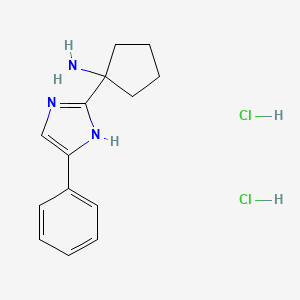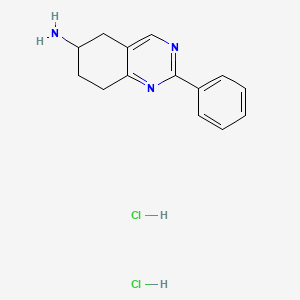
4-(2,4-Dichlorobenzoyl)-2-methylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of 2,4-Dichlorobenzoyl chloride . It’s used in the synthesis of biaryls by following the Suzuki coupling . It was also used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors .Molecular Structure Analysis
The molecular structure of “2,4-Dichlorobenzoyl chloride”, a related compound, has a molecular weight of 209.5 g/mol . Its molecular formula is C7H3Cl3O . The IUPAC name is 2,4-dichlorobenzoyl chloride .Chemical Reactions Analysis
The reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst is used to introduce an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism . Such reactions are Friedel-Crafts acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichlorobenzoyl chloride”, a related compound, include a boiling point of 150 °C/34 mmHg, a melting point of 16-18 °C, and a density of 1.494 g/mL at 25 °C . It’s a clear colorless to slightly colored liquid .Applications De Recherche Scientifique
Application 1: Di(2,4-dichlorobenzoyl) Peroxide (DCBP) in Silicone Rubber Manufacturing
- Application Summary : DCBP is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .
- Methods of Application : The properties of DCBP were investigated using differential scanning calorimetry and a literature review. Thermal decomposition behavior of DCBP was examined by combining simulations with thermal analysis methods .
- Results or Outcomes : The study provided a major advancement in the comprehension of behavior between heat release and heat transfer to the surroundings incorporated into a single differential equation .
Application 2: Synthesis of Dichlorobenzamide Derivatives
- Application Summary : 3,5-dichlorobenzoyl chloride, a compound similar to “4-(2,4-Dichlorobenzoyl)-2-methylpyridine”, is an important substrate in the syntheses of various benzamide derivatives .
- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Application 3: DCBP in Silicone Extrusion Products
- Application Summary : Bis-(2,4-Dichlorobenzoyl) peroxide (DCBP) is widely used in the production of silicone extrusion products at low temperatures . It can create crosslinks in extruded silicone rubbers even at low temperatures .
- Methods of Application : The curing process usually involves the “Hot-air vulcanization” method when using DCBP . DCBP is a white and pasty material, which is insoluble in water and ethanol while soluble in aromatic solvents .
- Results or Outcomes : DCBP is preferred over other peroxides because it has the lowest activation temperature and the highest curing speed . It is frequently used for extrusion products and is an ideal option for fast-curing thin cross-section products .
Application 4: Thermal Ignition Theory of DCBP
- Methods of Application : The properties of DCBP were investigated using differential scanning calorimetry and a literature review . Thermal decomposition behavior of DCBP was examined by combining simulations with thermal analysis methods .
- Results or Outcomes : This investigation was integrated with thermal explosion theory, which represents a major advancement in the comprehension of behavior between heat release and heat transfer to the surroundings incorporated into a single differential equation .
Application 5: DCBP in Silicone Extrusion Products
- Application Summary : Bis-(2,4-Dichlorobenzoyl) peroxide (DCBP) is widely used in the production of silicone extrusion products at low temperatures . It can create crosslinks in extruded silicone rubbers even at low temperatures .
- Methods of Application : The curing process usually involves the “Hot-air vulcanization” method when using DCBP . DCBP is a white and pasty material, which is insoluble in water and ethanol while soluble in aromatic solvents .
- Results or Outcomes : DCBP is preferred over other peroxides because it has the lowest activation temperature and the highest curing speed . It is frequently used for extrusion products and is an ideal option for fast-curing thin cross-section products .
Application 6: Thermal Ignition Theory of DCBP
- Methods of Application : The properties of DCBP were investigated using differential scanning calorimetry and a literature review . Thermal decomposition behavior of DCBP was examined by combining simulations with thermal analysis methods .
- Results or Outcomes : This investigation was integrated with thermal explosion theory, which represents a major advancement in the comprehension of behavior between heat release and heat transfer to the surroundings incorporated into a single differential equation .
Safety And Hazards
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-6-9(4-5-16-8)13(17)11-3-2-10(14)7-12(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMSDJFWZXDQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)




![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)




![2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B1463334.png)
